7-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine
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Overview
Description
4-Ethoxybenzaldehyde (2E)-2-azepanylidenehydrazone is a chemical compound that combines the structural features of 4-ethoxybenzaldehyde and azepane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxybenzaldehyde (2E)-2-azepanylidenehydrazone typically involves the condensation of 4-ethoxybenzaldehyde with 2-azepanylidenehydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzaldehyde (2E)-2-azepanylidenehydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The azepanylidenehydrazone moiety can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Ethoxybenzoic acid.
Reduction: 4-Ethoxybenzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxybenzaldehyde (2E)-2-azepanylidenehydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxybenzaldehyde (2E)-2-azepanylidenehydrazone involves its interaction with specific molecular targets. The azepanylidenehydrazone moiety can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde (2E)-2-azepanylidenehydrazone: Similar structure but with a methoxy group instead of an ethoxy group.
4-Fluorobenzaldehyde (2E)-2-azepanylidenehydrazone: Contains a fluorine atom instead of an ethoxy group.
4-Chlorobenzaldehyde (2E)-2-azepanylidenehydrazone: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
4-Ethoxybenzaldehyde (2E)-2-azepanylidenehydrazone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can provide different electronic and steric effects compared to other substituents, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine |
InChI |
InChI=1S/C15H21N3O/c1-2-19-14-9-7-13(8-10-14)12-17-18-15-6-4-3-5-11-16-15/h7-10,12H,2-6,11H2,1H3,(H,16,18)/b17-12+ |
InChI Key |
YNWYHEDBZZVZMM-SFQUDFHCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=NCCCCC2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NCCCCC2 |
Origin of Product |
United States |
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